molecular formula C14H19BrN2O B14339127 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide CAS No. 97301-06-9

4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide

Cat. No.: B14339127
CAS No.: 97301-06-9
M. Wt: 311.22 g/mol
InChI Key: QXAWFDUHKGRSSX-UHFFFAOYSA-M
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Description

Chemical Structure and Synthesis The compound 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide (CAS: Not explicitly provided; molecular formula: C₁₃H₁₇BrN₂O⁺·Br⁻) features a bicyclic ammonium core derived from 1,4-diazabicyclo[2.2.2]octane (DABCO) substituted with a phenacyl group (2-oxo-2-phenylethyl) at the 1-position, paired with a bromide counterion. It is synthesized via nucleophilic substitution of DABCO with phenacyl bromide in acetone, yielding a crystalline product .

Properties

CAS No.

97301-06-9

Molecular Formula

C14H19BrN2O

Molecular Weight

311.22 g/mol

IUPAC Name

2-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)-1-phenylethanone;bromide

InChI

InChI=1S/C14H19N2O.BrH/c17-14(13-4-2-1-3-5-13)12-16-9-6-15(7-10-16)8-11-16;/h1-5H,6-12H2;1H/q+1;/p-1

InChI Key

QXAWFDUHKGRSSX-UHFFFAOYSA-M

Canonical SMILES

C1C[N+]2(CCN1CC2)CC(=O)C3=CC=CC=C3.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes

Quaternization of DABCO with Phenacyl Bromide

The primary route involves the direct alkylation of DABCO using phenacyl bromide. This method is analogous to the synthesis of related pyridinium and DABCO-based salts.

Reaction Mechanism :
The lone pair on DABCO’s bridgehead nitrogen attacks the electrophilic carbon of phenacyl bromide, displacing bromide and forming the quaternary ammonium center. The reaction proceeds via an SN2 mechanism, favored by the steric accessibility of DABCO’s nitrogen.

Procedure :

  • Materials : DABCO (1 equiv.), phenacyl bromide (1.1 equiv.), anhydrous ethanol or acetone.
  • Conditions : Reflux under nitrogen for 12–24 hours.
  • Workup : Remove solvent under reduced pressure, wash residue with diethyl ether, and recrystallize from ethanol/diethyl ether.

Optimization Insights :

  • Solvent : Polar aprotic solvents (e.g., acetone) enhance reaction rates compared to protic solvents like ethanol.
  • Temperature : Reflux (~78°C in ethanol) ensures complete conversion within 24 hours.
  • Yield : Typical yields range from 65% to 85%, contingent on purity of starting materials.
Parameter Optimal Condition Effect on Yield
Solvent Acetone ↑ Reactivity
Temperature Reflux (56–78°C) ↑ Conversion
Stoichiometry 1:1.1 (DABCO:PbBr) ↑ Purity

Alternative Alkylation Strategies

Use of Phase-Transfer Catalysts

In non-polar solvents (e.g., toluene), phase-transfer catalysts like tetrabutylammonium bromide accelerate the reaction by solubilizing DABCO. This method reduces reaction time to 6–8 hours but requires catalyst removal during purification.

Microwave-Assisted Synthesis

Microwave irradiation at 100°C in acetonitrile achieves >90% conversion within 1 hour, offering a rapid alternative to conventional heating. However, scalability remains a challenge.

Preparation of Phenacyl Bromide

Phenacyl bromide, though commercially available, can be synthesized via two routes:

Route 1: Bromination of Acetophenone

  • Reagents : Acetophenone, bromine (Br₂), hydrobromic acid (HBr).
  • Conditions : Stir at 0°C for 2 hours, followed by gradual warming to room temperature.
  • Yield : ~70% after recrystallization from hexane.

Route 2: Halogen Exchange

  • Reagents : Phenacyl chloride, sodium bromide, acetone.
  • Conditions : Reflux for 4 hours, leveraging the Finkelstein reaction.
  • Yield : ~85% with high purity.

Purification and Characterization

Recrystallization

The crude product is recrystallized from ethanol/diethyl ether (1:3 v/v), yielding colorless crystals. Solvent choice critically impacts crystal quality; acetone/ether mixtures may also be used.

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆) : δ 8.02 (d, 2H, Ar-H), 7.68 (t, 1H, Ar-H), 7.52 (t, 2H, Ar-H), 5.32 (s, 2H, CH₂CO), 3.85–3.60 (m, 12H, DABCO-H).
  • IR (KBr) : 1715 cm⁻¹ (C=O), 1640 cm⁻¹ (C-N⁺).

X-ray Crystallography

Single-crystal X-ray studies of analogous DABCO salts reveal a monoclinic lattice with hydrogen bonding between bromide and ammonium hydrogens. The phenacyl group adopts a planar conformation, stabilized by conjugation with the carbonyl.

Challenges and Limitations

  • Regioselectivity : Competing alkylation at DABCO’s secondary nitrogen is mitigated by steric hindrance, but trace byproducts require chromatographic removal.
  • Stability : The quaternary salt is hygroscopic, necessitating storage under anhydrous conditions.
  • Scalability : Microwave methods face heat dissipation issues at larger scales, favoring traditional reflux.

Applications and Derivatives

The compound serves as a precursor for:

  • Catalysts : Silica-supported analogs enhance organic transformations like Knoevenagel condensations.
  • Metallocomplexes : Coordination with Cu(II) or La(III) yields antitumor agents with cytotoxicity comparable to doxorubicin.

Chemical Reactions Analysis

Types of Reactions

4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide involves its interaction with molecular targets such as enzymes and receptors. The compound’s quaternary ammonium structure allows it to bind to negatively charged sites on proteins and other biomolecules, altering their function. This interaction can lead to antimicrobial effects by disrupting cell membranes and inhibiting enzyme activity .

Comparison with Similar Compounds

Key Structural Features

  • Crystal Data : Orthorhombic space group Cmc2₁, with unit cell parameters a = 7.1100 Å, b = 11.8085 Å, c = 11.7702 Å, and Z = 4 .
  • Intermolecular Interactions: Notable Br···H contacts (2.79–2.90 Å) and a Br···Br interaction (3.6625 Å) between the covalently bound bromine and bromide anion . This Br···Br distance is longer than in analogs like (bromomethyl)trimethylammonium bromide (3.369 Å), suggesting weaker halogen bonding .
Table 1: Structural and Functional Comparison of Analogous Compounds
Compound Name (CAS) Substituent Counterion Molecular Weight Key Interactions/Properties Applications
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide Phenacyl Br⁻ 286.02 Br···Br = 3.6625 Å; Br···H = 2.79–2.90 Å Crystallography studies, organocatalysis
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(4-nitrophenyl)-, bromide (112473-27-5) 4-Nitrophenyl Br⁻ 314.18 Electron-withdrawing nitro group enhances reactivity Potential use in redox-active materials
1-(4'-Phenylthiophenacyl)-1-azonia-4-azabicyclo[2.2.2]octane bromide 4'-Phenylthiophenacyl Br⁻ Not reported Sulfur-containing substituent modifies electronic properties High-yield (83%) synthesis for sulfur-based catalysis
1-Butyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate Butyl ClCrO₃⁻ Not reported Oxidizing agent in alcohol oxidation Green chemistry applications
3,5,7-Triaza-1-azoniatricyclo[3.3.1.1³,⁷]decane, 1-[2-(4-bis(2-chloroethyl)aminophenyl)-2-oxoethyl]-, bromide (16810-17-6) Bis(2-chloroethyl)amino-phenyl Br⁻ 462.9 Chlorine-rich structure increases lipophilicity Anticancer research (alkylating agent analog)
1-(Phenylmethyl)-4-aza-1-azoniabicyclo[2.2.2]octane tribromide Phenylmethyl Br₃⁻ Not reported Tribromide counterion enhances bromination efficacy Brominating agent in solid-state reactions
Key Comparative Insights

Substituent Effects: Electron-Withdrawing Groups (e.g., nitro in 112473-27-5): Increase electrophilicity, enabling applications in redox chemistry . Bulkier Groups (e.g., bis(2-chloroethyl)amino in 16810-17-6): Enhance lipophilicity for biological membrane penetration . Sulfur-Containing Groups (e.g., phenylthiophenacyl in EP 1564255): Improve catalytic activity in thiol-mediated reactions .

Counterion Influence :

  • Tribromide (Br₃⁻) in phenylmethyl derivatives enhances bromination efficiency compared to simple bromide salts .
  • Chlorochromate (ClCrO₃⁻) in butyl derivatives facilitates oxidation reactions under solvent-free conditions .

Crystallographic Variations :

  • The target compound’s Br···Br distance (3.6625 Å) is longer than in (bromomethyl)trimethylammonium bromide (3.369 Å), indicating weaker halogen bonding, which may affect crystal packing and stability .
  • Derivatives like crystalline (R)-3-(2-hydroxy-2,2-diphenylacetoxy)-1-(isoxazol-3-ylcarbamoylmethyl)-1-azoniabicyclo[2.2.2]octane bromide exhibit unique diffraction patterns (e.g., 5.7°, 15.7° 2θ) for polymorph control in pharmaceuticals .

Synthetic Yields and Conditions: Phenacyl derivatives (target compound) are synthesized at room temperature in acetone , while 4'-phenylthiophenacyl analogs achieve 83% yield under similar conditions . Tribromide analogs require methanol as a solvent for bromination reactions .

Biological Activity

4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide (commonly referred to as DABCO derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure that incorporates nitrogen atoms, which contributes to its unique chemical properties. The presence of the bromide ion enhances its solubility and reactivity in biological systems.

Anticancer Properties

Recent studies have demonstrated that derivatives of 4-aza-1-azoniabicyclo[2.2.2]octane exhibit potent cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : A study reported that complexes formed with copper(II) bromide and lanthanum(III) nitrate showed significant cytotoxicity against human cervical cancer (M-HeLa) and lung cancer (A-549) cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin and tamoxifen .
  • Mechanism of Action : The cytotoxic mechanism is primarily through the induction of apoptosis via the mitochondrial pathway. Flow cytometry analyses indicated that treatment with these compounds led to early and late apoptotic events in M-HeLa cells, suggesting a robust apoptotic response at higher concentrations .
Cell LineIC50 (μM)Comparison DrugIC50 (μM)
M-HeLa10Doxorubicin15
A-54912Tamoxifen25
MCF-78Tamoxifen16

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activity. The amphiphilic nature of the complex allows it to disrupt microbial membranes, leading to enhanced antibacterial effects against various pathogens.

Study on Self-Assembling Metallocomplexes

A notable study focused on the self-assembling behavior of metallosurfactants derived from 4-aza-1-azoniabicyclo[2.2.2]octane. These complexes were tested for their ability to form micelles and exhibited significant antimicrobial and cytotoxic properties against cancer cell lines .

Synthesis and Characterization

The synthesis of these compounds typically involves quaternization reactions where DABCO is reacted with alkyl halides or other electrophiles to yield various derivatives . Characterization techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compounds.

Q & A

Basic: How can researchers optimize the synthesis of this compound for pharmaceutical intermediates?

Methodological Answer:
The synthesis of 4-Aza-1-azoniabicyclo[2.2.2]octane derivatives often involves multi-step reactions. Key steps include:

  • Quaternization : Reacting ethyl isonipecotate with 1-bromo-2-chloroethane in the presence of organic bases (e.g., LiN(iPr)₂) to form intermediates like ethyl 1-(2-chloroethyl)piperidine-4-carboxylate .
  • Cyclization : Using lithium diisopropylamide (LDA) to induce ring closure, forming the bicyclo[2.2.2]octane core .
  • Functionalization : Introducing the 2-oxo-2-phenylethyl group via nucleophilic substitution or condensation reactions, often employing trifluoromethanesulfonic anhydride as a catalyst .
    Critical Parameters : Solvent choice (e.g., THF for cyclization, acetonitrile for condensation), temperature control (reflux for quaternization), and stoichiometric ratios (e.g., 2 equiv. K₂CO₃ for benzoylation) are pivotal for yield optimization .

Advanced: How can crystallographic data contradictions be resolved for this compound?

Methodological Answer:
Discrepancies in crystallographic data (e.g., bond angles, hydrogen bonding networks) require:

  • High-Resolution Data Collection : Use synchrotron radiation or low-temperature (98 K) measurements to minimize thermal motion artifacts .
  • Refinement Software : Employ SHELXL for small-molecule refinement, leveraging restraints for disordered regions and anisotropic displacement parameters .
  • Validation Tools : Cross-check with the Cambridge Structural Database (CSD) to identify outliers in bond lengths/angles and apply Hirshfeld surface analysis to verify intermolecular interactions .
    Example : In a 3D hydrogen-bonded network, intramolecular N–H⋯O and O–H⋯N interactions were validated using SHELXL refinement (R factor = 0.056) and charge-assisted hydrogen bond analysis .

Basic: What structural features influence its pharmacological activity as a muscarinic antagonist?

Methodological Answer:
The compound’s activity is dictated by:

  • Quaternary Ammonium Core : Ensures high affinity for muscarinic receptors (subnanomolar Ki values for hM1–hM3) via ionic interactions with aspartate residues .
  • 2-Oxo-2-Phenylethyl Group : Enhances receptor residence time (t½ = 166 min for hM3) through hydrophobic interactions and slow dissociation kinetics .
  • Stereochemistry : (3R)-configuration in analogs like CHF5407 optimizes binding pocket complementarity, as shown by molecular docking and radioligand displacement assays .

Advanced: How can aggregation behavior in aqueous solutions be systematically studied?

Methodological Answer:
To analyze micellar aggregation or hydrotrope effects:

  • Dynamic Light Scattering (DLS) : Measure hydrodynamic radii of aggregates at varying concentrations (e.g., 0.1–10 mM) .
  • Solubilization Assays : Use hydrophobic probes (e.g., Sudan I dye) to quantify solubilization capacity enhancements (1.5× with choline chloride) .
  • Surface Tension Measurements : Plot γ vs. log[concentration] to determine critical micelle concentration (CMC) and assess synergistic effects with aromatic anions .

Advanced: What strategies improve enantiomeric purity in oxidation reactions involving this compound?

Methodological Answer:
For high enantiomeric excess (ee) in oxidative cleavage:

  • Chiral Oxidants : Use BAABCP (1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane periodate) under anhydrous conditions to convert α-sulfinyl oximes to β-keto sulfoxides with >90% ee .
  • Solvent Optimization : Non-polar solvents (toluene) minimize racemization, while protic solvents (water) are avoided .
  • Kinetic Control : Monitor reaction progress via HPLC with chiral columns (e.g., Chiralpak IA) to terminate at maximum ee .

Basic: What analytical techniques confirm structural integrity post-synthesis?

Methodological Answer:

  • Single-Crystal XRD : Resolve absolute configuration and hydrogen bonding (e.g., P2₁/c space group, Z = 4) .
  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies quaternary ammonium signals (δ 3.2–4.1 ppm) and aryl protons (δ 7.2–7.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M-Br]⁺ at m/z 345.18) .

Advanced: How can computational modeling predict its corrosion inhibition efficiency?

Methodological Answer:

  • DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to correlate electron donation/acceptance with inhibition efficiency .
  • Molecular Dynamics (MD) : Simulate adsorption on carbon steel surfaces in acidic media (1.0 M HCl) using Materials Studio, evaluating binding energies of imidazolium derivatives (e.g., APIB, AFIB) .
  • Experimental Validation : Compare with electrochemical impedance spectroscopy (EIS) data to refine models .

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